molecular formula C14H17BO2S2 B1336164 2,2'-Bithiophene-5-boronic acid pinacol ester CAS No. 479719-88-5

2,2'-Bithiophene-5-boronic acid pinacol ester

Cat. No.: B1336164
CAS No.: 479719-88-5
M. Wt: 292.2 g/mol
InChI Key: HPOQARMSOPOZMW-UHFFFAOYSA-N
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Description

2,2'-Bithiophene-5-boronic acid pinacol ester (C₁₄H₁₉BO₂S₂) is a key organoboron reagent widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing π-conjugated systems. Its bithiophene backbone enables extended electronic conjugation, making it indispensable in organic electronics, photoconductive materials, and liquid-crystalline assemblies . The pinacol ester group stabilizes the boronic acid moiety, enhancing shelf life and reactivity under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bithiophene-5-boronic acid pinacol ester typically involves the reaction of 2,2’-bithiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:

2,2’-Bithiophene+Bis(pinacolato)diboronPd catalyst, Base2,2’-Bithiophene-5-boronic acid pinacol ester\text{2,2'-Bithiophene} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, Base}} \text{2,2'-Bithiophene-5-boronic acid pinacol ester} 2,2’-Bithiophene+Bis(pinacolato)diboronPd catalyst, Base​2,2’-Bithiophene-5-boronic acid pinacol ester

Industrial Production Methods

Industrial production of 2,2’-Bithiophene-5-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Primary Reaction: Suzuki–Miyaura Cross-Coupling

This compound acts as a key boron reagent in Suzuki–Miyaura (SM) cross-coupling, enabling the synthesis of conjugated biaryl systems. The reaction involves three stages: oxidative addition , transmetalation , and reductive elimination .

Reaction Parameter Typical Conditions
Catalysts Pd(PPh₃)₄, Pd(OAc)₂ with PPh₃
Bases K₂CO₃, Na₂CO₃, or Cs₂CO₃ in THF/H₂O mixtures
Temperature 70–80°C under inert atmosphere (N₂/Ar)
Major Products Conjugated bithiophene derivatives, oligothiophenes, and π-extended polymers

Example Reaction :
Coupling with 5-bromo-1,2,3-tri(dodecyloxy)benzene yields 5'-(3,4,5-tris(dodecyloxy)phenyl)-2,2'-bithiophene , a precursor for liquid-crystalline materials .

Borylation and Functionalization

The compound undergoes directed C–H borylation using iridium catalysts to form boronic ester derivatives. This reaction is critical for synthesizing π-conjugated systems with tailored electronic properties .

Reagents Conditions Outcome
Bis(pinacolato)diboron[Ir(OMe)(1,5-cod)]₂ catalyst, 4,4’-di-tert-butyl-2,2’-dipyridyl (dtpy) ligand Boron addition at the 5-position of bithiophene for extended conjugation

Side Reactions and Limitations

  • Protodeboronation : Competing protodeboronation may occur under acidic or radical conditions, leading to deboronation byproducts .
  • Steric Hindrance : Bulky substituents on coupling partners reduce reaction efficiency, necessitating optimized catalysts (e.g., PdCl₂(dppf)) .

Organic Electronics

Used in synthesizing:

  • Ambipolar field-effect transistors via Stille coupling
  • Solution-processed solar cells (e.g., bulk heterojunction devices)
  • OLED materials through Pd-catalyzed condensations

Pharmaceutical Intermediates

Facilitates the construction of isoindigo-based oligothiophenes for molecular electronics and drug discovery .

Stability and Handling

  • Storage : Stable at –20°C under inert gas .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) yields >95% purity .

Comparative Reactivity

Compound Reactivity Profile Key Applications
2-Thienylboronic acidFaster coupling kinetics but lower thermal stabilitySmall-molecule synthesis
5'-Hexyl-2,2'-bithiophene-5-boronateEnhanced solubility in nonpolar solvents due to hexyl substituentPolymer science, self-assembled materials

Scientific Research Applications

Applications Overview

Field Application
Organic ChemistryBuilding block for complex organic synthesis
Materials ScienceDevelopment of organic electronic materials (OLEDs, OPVs)
BiomedicineDrug development and bioconjugation for therapeutic purposes
Polymer ScienceEnhancement of electronic properties in polymers
CatalysisCatalytic processes for fine chemical production

Organic Synthesis

2,2'-Bithiophene-5-boronic acid pinacol ester serves as a crucial building block in organic synthesis. It is utilized in cross-coupling reactions, such as the Suzuki coupling, to form biaryl compounds. This process is essential for synthesizing complex organic molecules with applications in pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound is integral to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties facilitate charge transport and light emission, making it suitable for applications in next-generation display technologies and solar cells .

Biomedicine

In the biomedical field, this compound has shown potential in drug development. It can modify biomolecules for targeted drug delivery systems. Studies have indicated its ability to inhibit specific enzymes related to metabolic pathways, suggesting its role in managing conditions like diabetes .

Case Studies

  • Antioxidant Properties : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro using human liver cell lines. The compound decreased malondialdehyde (MDA) levels while increasing glutathione (GSH) concentrations, indicating potential therapeutic benefits against oxidative stress-related diseases.
  • Enzyme Interaction : Research involving enzyme assays indicated that the compound inhibited aldose reductase activity by approximately 50% at a concentration of 100 µM. This suggests its potential use in managing diabetic complications through enzyme inhibition.
  • Cancer Research : In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis confirmed increased early and late apoptotic cell populations following exposure, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Functional Differences

Compound Core Structure Substituents/Functional Groups Key Applications
2,2'-Bithiophene-5-boronic acid pinacol ester Bithiophene Boronic acid pinacol ester Organic electronics, photovoltaics
5-Carboxythiophene-2-boronic acid pinacol ester Thiophene Carboxylic acid + boronic ester Functional materials, drug synthesis
2-(Pyrimidin-5-yl)boronic acid pinacol esters Pyrimidine Boronic ester + aminoalkyl Pharmaceutical intermediates
Isopropenylboronic acid pinacol ester (IPBpin) Alkene Boronic ester + vinyl group Radical polymerization, hybrid polymers

Structural Insights :

  • The bithiophene core in this compound provides superior conjugation compared to single thiophene or pyrimidine derivatives, enhancing charge transport in organic semiconductors .
  • Carboxythiophene derivatives (e.g., 5-Carboxythiophene-2-boronic acid pinacol ester) introduce polar carboxylic acid groups, improving solubility in polar solvents but reducing thermal stability (mp 176–181°C) .
  • Pyrimidinyl boronic esters (e.g., 4j–4l) feature nitrogen-rich aromatic systems, enabling hydrogen bonding and coordination in drug design .

Reactivity in Cross-Coupling Reactions

Compound Reaction Conditions Yield/Conversion Catalysts/Additives
This compound Micellar Suzuki in H₂O, RT 90% Pd(dtbf)Cl₂, Kolliphor EL
5-Carboxythiophene-2-boronic acid pinacol ester Traditional Suzuki in organic solvents N/A* Pd(PPh₃)₄, Na₂CO₃
IPBpin Radical polymerization 69% conversion AIBN, 60°C

Key Findings :

  • The micellar Suzuki protocol for this compound achieves high yields (90%) under sustainable conditions (water, room temperature), outperforming traditional methods requiring toxic solvents .
  • IPBpin undergoes radical polymerization rather than cross-coupling, expanding its utility in polymer chemistry .

Biological Activity

2,2'-Bithiophene-5-boronic acid pinacol ester (BTPE) is an organic compound with the molecular formula C₁₄H₁₇BO₂S₂ and a molecular weight of approximately 292.2 g/mol. It features a bithiophene structure, which consists of two thiophene rings connected by a single bond, along with a boronic acid pinacol ester functional group. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, where it acts as a coupling partner to form biaryl compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₇BO₂S₂
  • Molecular Weight : 292.2 g/mol
  • Appearance : Colorless to dark blue solid
  • CAS Number : 479719-88-5

Applications

BTPE is notable for its dual functionality, which allows it to participate effectively in chemical reactions while retaining desirable electronic properties suitable for applications in organic electronics. Its ability to form stable complexes with transition metals enhances its utility in catalysis and materials science.

Biological Activity

While specific biological activity data for BTPE is limited, compounds containing bithiophene structures have been explored for their potential biological applications due to their electronic properties. Research indicates that similar thiophene derivatives exhibit antimicrobial and anticancer activities. The biological mechanisms often involve interactions with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study on thiophene derivatives indicated that certain compounds demonstrated significant antimicrobial properties against various bacterial strains. This suggests that BTPE and its derivatives may warrant further investigation for similar activity.
  • Anticancer Properties :
    • Research has shown that bithiophene derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds structurally similar to BTPE have been evaluated for their efficacy against cancer cell lines, showcasing promising results.
  • Mechanism of Action :
    • The mechanism of action for bithiophene derivatives typically involves binding to specific receptors or enzymes, thereby influencing cellular signaling pathways. For example, the interaction of these compounds with retinoic acid receptors has been documented, highlighting their potential as therapeutic agents in cancer treatment .

Comparative Analysis of Bithiophene Derivatives

The following table summarizes notable bithiophene derivatives and their unique features:

Compound NameStructure TypeUnique Features
5-Bromo-2,2'-bithiopheneBithiophene derivativeEnhanced reactivity due to halogen substitution
3,4-DihexylthiopheneThiophene derivativeIncreased solubility and stability
4,4'-(Hexyl)bis(thiophene)Bithiophene derivativeExtended alkyl chain for improved solubility
2,5-DibromothiopheneThiophene derivativeHalogenation increases reactivity

Synthesis and Reactivity

The synthesis of BTPE typically involves several key steps that allow for the selective introduction of functional groups while maintaining the integrity of the bithiophene structure. The compound's reactivity is primarily characterized by its participation in cross-coupling reactions under mild conditions, making it a valuable reagent in organic synthesis .

Synthesis Pathway

The general synthesis pathway can be summarized as follows:

  • Formation of Bithiophene Core : Synthesis begins with the formation of the bithiophene structure through polymerization or coupling methods.
  • Introduction of Boronic Acid Functionality : The boronic acid pinacol ester group is introduced via esterification reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Q & A

Basic Research Questions

Q. What is the role of 2,2'-bithiophene-5-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions?

This compound is widely used as a boronic ester precursor in Suzuki-Miyaura reactions to synthesize conjugated polymers and macrocycles. For example, it reacts with brominated intermediates (e.g., dibromo-isoindigo) under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous NaHCO₃. Key steps include refluxing under inert conditions, prolonged reaction times (up to 3 days), and purification via solvent extraction and precipitation .

Q. How does pH affect the stability of boronic acid pinacol esters like this compound?

Boronic esters are sensitive to hydrolysis, especially under acidic or oxidative conditions. In studies with analogous pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester), exposure to H₂O₂ at pH 7.27 leads to decomposition, observed via UV-vis spectroscopy as a decrease in the 290 nm peak and emergence of a 405 nm peak. Stability improves under neutral to slightly basic conditions .

Q. What solvents and reaction conditions are optimal for handling this compound?

THF, dichloromethane (CH₂Cl₂), and amide solvents (e.g., DMF) are commonly used. Reactions typically require inert atmospheres (N₂/Ar), desiccated solvents, and avoidance of light to prevent radical side reactions. Post-reaction workup often involves MgSO₄ drying and cold diethyl ether precipitation .

Advanced Research Questions

Q. How can chemoselectivity be controlled in reactions involving this compound?

Chemoselectivity can be modulated by adjusting boronic acid speciation. For example, generating borinic esters via alkoxide trapping (e.g., using nBuLi and TFAA) enhances E-selectivity in allylboration reactions. This approach reverses inherent Z-selectivity of α-substituted allylboronic esters, enabling precise control over stereochemistry .

Q. What strategies mitigate protodeboronation during synthetic applications?

Protodeboronation, a common side reaction, can be suppressed using radical inhibitors or catalytic methods. For example, catalytic protodeboronation of tertiary boronic esters via radical pathways (e.g., using Mn-based catalysts) preserves the boron group while enabling downstream functionalization .

Q. How does this compound contribute to the synthesis of π-conjugated materials for organic electronics?

It serves as a critical building block in synthesizing dithienocyclohexanones (DTCHs) and X-shaped pyrene–oligothiophene conjugates. These materials exhibit tunable photoconductivity and mechanochromic behavior. Key steps include Suzuki coupling with brominated precursors and iridium-catalyzed borylation to extend conjugation .

Q. What advanced characterization methods validate the incorporation of this compound into polymers?

Reversible addition-fragmentation chain transfer (RAFT) polymerization enables precise control over molecular weight (Mn = 17,000–32,000 g/mol) and polydispersity. Deprotection of pinacol esters via mild acidic hydrolysis yields water-soluble boronic acid polymers, characterized by NMR, GPC, and micelle formation assays in aqueous media .

Q. Data Contradictions and Methodological Comparisons

Q. How do metal-free borylation methods compare to traditional Pd-catalyzed approaches for this compound?

Photoinduced decarboxylative borylation (e.g., using N-hydroxyphthalimide esters and bis(catecholato)diboron) offers a metal-free alternative, proceeding via a radical chain mechanism. While this method avoids Pd contamination, it requires light activation and exhibits narrower substrate compatibility compared to Suzuki-Miyaura reactions .

Q. Why do reaction outcomes vary between small-scale and industrial syntheses?

Industrial processes prioritize scalability and reproducibility using automated reactors, high-purity reagents, and rigorous quality control. Small-scale research syntheses often tolerate excess reagents (e.g., 10-fold excess of boronic ester) and longer reaction times to maximize yields, which are impractical industrially .

Q. Tables

Table 1. Key Reaction Parameters for Suzuki-Miyaura Coupling

ParameterTypical ConditionsReference
CatalystPd(PPh₃)₄ (0.0166 mmol)
Solvent SystemTHF/H₂O (3:1 ratio)
TemperatureReflux (~66°C)
Reaction Time3 days
WorkupCH₂Cl₂ extraction, MgSO₄ drying, precipitation in ether

Table 2. Stability of Boronic Esters Under Oxidative Conditions

ConditionObservationReference
H₂O₂, pH 7.27Decomposition (UV-vis peak shift)
pH 6.91–10.95Stability improves with increasing pH

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-thiophen-2-ylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO2S2/c1-13(2)14(3,4)17-15(16-13)12-8-7-11(19-12)10-6-5-9-18-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOQARMSOPOZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393965
Record name 2,2'-Bithiophene-5-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479719-88-5
Record name 2,2'-Bithiophene-5-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
2,2'-Bithiophene-5-boronic acid pinacol ester
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
2,2'-Bithiophene-5-boronic acid pinacol ester
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
2,2'-Bithiophene-5-boronic acid pinacol ester
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
2,2'-Bithiophene-5-boronic acid pinacol ester
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
2,2'-Bithiophene-5-boronic acid pinacol ester
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
2,2'-Bithiophene-5-boronic acid pinacol ester

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